1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one
Description
1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core substituted with a propanoyl group at position 3 and a 4-bromo-3-methylphenyl moiety at position 1. This structure combines aromatic, amide, and ketone functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18BrNO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-6-7-13(16)10(2)9-11/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
LLNAANHIDUANCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps. One common method starts with the bromination of 3-methylphenyl to produce 4-bromo-3-methylphenyl. This intermediate is then reacted with propanoylpiperidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate .
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The brominated phenyl ring allows the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:
Key Observations :
- Heterocyclic Core : Piperidin-2-one (target) introduces an amide group absent in pyrrolidine analogs , enhancing hydrogen-bonding capacity and polarity.
Physicochemical Properties
- Solubility: The target compound’s amide and ketone groups increase polarity compared to pyrrolidine and ethanone analogs, favoring solubility in polar aprotic solvents (e.g., DMSO).
- Stability : The trifluoromethyl analog may exhibit greater hydrolytic stability due to the inert C-F bond, whereas the target’s methyl group is more susceptible to oxidation.
- Crystallinity: Chalcone derivatives form well-defined crystals due to planar enone systems, whereas the target’s piperidin-2-one ring may introduce conformational disorder.
Biological Activity
1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C16H18BrN
- Molecular Weight : 305.23 g/mol
The presence of the bromine atom and the piperidine ring suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Biological Activity Overview
Research indicates that 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one exhibits several biological activities, primarily related to its effects on cancer cells and potential neuropharmacological applications.
Anticancer Activity
Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against squamous cell carcinoma lines such as Ca9-22, HSC-2, and HSC-4. The following table summarizes the cytotoxic potency of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one compared to standard anticancer agents:
| Cell Line | CC50 (µM) | Standard Agent | CC50 (µM) |
|---|---|---|---|
| Ca9-22 | 0.5 | Cisplatin | 1.0 |
| HSC-2 | 0.7 | Doxorubicin | 0.9 |
| HSC-4 | 0.6 | Paclitaxel | 1.5 |
The compound exhibited lower CC50 values compared to standard agents, indicating a higher potency in inducing cytotoxicity in malignant cells while showing reduced toxicity towards non-malignant cells.
The mechanism by which 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one exerts its anticancer effects appears to involve multiple pathways:
- Microtubule Disruption : Similar to other known cytotoxic agents, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to cellular damage and apoptosis in cancer cells.
- Receptor Interaction : The compound may interact with specific receptors involved in cell proliferation and survival pathways.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Study on Cytotoxicity : A study conducted on various squamous cell carcinoma lines revealed that 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one significantly inhibited cell proliferation with IC50 values in the submicromolar range, indicating potent anticancer properties .
- Selectivity Index Analysis : The selectivity index calculated from the ratio of CC50 values for malignant versus non-malignant cells demonstrated that the compound is preferentially toxic to cancer cells, a desirable trait for anticancer drugs .
- In Vivo Studies : Preliminary in vivo studies have suggested that the compound may reduce tumor growth in animal models without significant side effects, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
